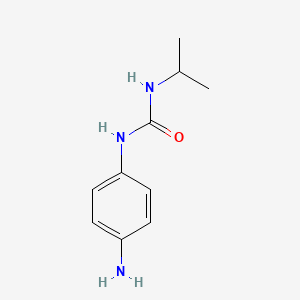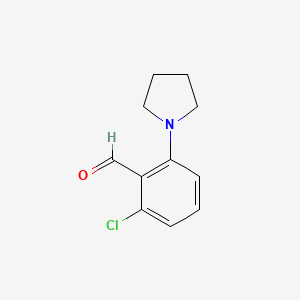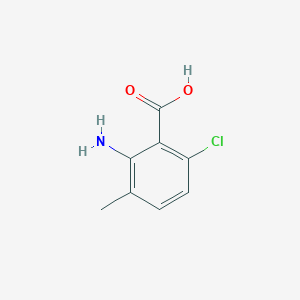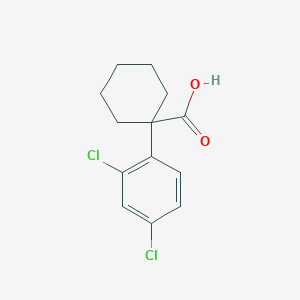
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Overview
Description
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
CDK2 Inhibitors
- Field : Medicinal Chemistry .
- Application : Pyridine derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, are used in the design and synthesis of CDK2 inhibitors .
- Methods : The synthesis of these derivatives involves various chemical reactions, including heterocyclization and glycosylation .
- Results : The newly synthesized compounds were evaluated for their ability to inhibit the CDK2 enzyme in vitro. Some of the compounds showed promising results with IC50 values in the micromolar range .
Synthesis of Oxygen-Substituted Titanium Phthalocyanine
- Field : Material Science .
- Application : The synthesis of oxygen-substituted titanium phthalocyanine (TiOPc) derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, has been reported .
- Methods : The synthesis involves the reaction of TiOPc with various oxygen donor ligands .
- Results : The synthesized compounds could have potential applications in various fields, although specific results were not provided .
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry .
- Application : Thiophene derivatives, which may include “3-(2,2,3,3-Tetrafluoropropoxy)thiophene”, are used in various chemical syntheses .
- Methods : The synthesis of these derivatives involves various chemical reactions .
- Results : The synthesized compounds could have potential applications in various fields, although specific results were not provided .
Synthesis of Pyridine-Carboxylic Acid
- Field : Organic Chemistry .
- Application : The compound “6-(2,2,3,3-Tetrafluoropropoxy)pyridine-3-carboxylic acid” is a specific derivative of pyridine . It’s a powder with a molecular weight of 253.15 .
- Methods : The synthesis of this compound would involve various chemical reactions .
- Results : The synthesized compound could have potential applications in various fields, although specific results were not provided .
Synthesis of Propyl-1-ene Carbonate
- Field : Organic Chemistry .
- Application : The compound “3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene carbonate” is a specific derivative that may be related to "6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine" .
- Methods : The synthesis of this compound would involve various chemical reactions .
- Results : The synthesized compound could have potential applications in various fields, although specific results were not provided .
Safety And Hazards
The safety information for 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHROHIHKBDPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine | |
CAS RN |
915394-36-4 | |
| Record name | 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B1517185.png)

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)



